3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indene carboxamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Amidation Reaction: The final step involves the amidation of the indene core with 4-(trifluoromethyl)aniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the indene core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its lipophilicity and stability.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving trifluoromethylated compounds.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide: Similar structure but with a butanamide moiety instead of an indene core.
4-trifluoromethylaceto-acetanilide: Contains a trifluoromethyl group and an aceto-acetanilide structure.
3-oxo-N-(4-(trifluoromethyl)phenyl)propanamide: Similar to the butanamide derivative but with a propanamide moiety.
Uniqueness
3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is unique due to its indene core, which imparts distinct electronic and steric properties compared to linear or branched analogs. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.
Properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-16(23)14-9-15(22)13-4-2-1-3-12(13)14/h1-8,14H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLSSPXPANJRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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